molecular formula C15H12ClFN2O2 B5711527 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5711527
M. Wt: 306.72 g/mol
InChI Key: RNQPXYKESZNKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide include the inhibition of PARP, accumulation of DNA damage, and ultimately cell death. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potent anti-tumor activity. It has also been found to have a wide range of applications in various fields of research such as cancer research, neurodegenerative disease research, and inflammation research. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

For the research on 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide include the development of more potent and selective PARP inhibitors. Additionally, further studies are needed to investigate its potential use in combination with other anti-cancer drugs. Furthermore, its potential use in the treatment of other diseases such as stroke and heart disease needs to be explored.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzotrifluoride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-diisopropylethylamine and 2-oxo-2-phenylethyl isocyanate to yield the final product.

Scientific Research Applications

2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential use in scientific research. It has been found to have anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-11-6-2-1-5-10(11)15(21)18-9-14(20)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQPXYKESZNKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

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